![molecular formula C19H17FN2O3S B4059076 N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B4059076.png)
N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide
Overview
Description
N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide is a useful research compound. Its molecular formula is C19H17FN2O3S and its molecular weight is 372.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 372.09439174 g/mol and the complexity rating of the compound is 464. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Research on fluorobenzamides, including thiazole and thiazolidine derivatives, has demonstrated promising antimicrobial properties. The synthesis of these compounds involves the condensation and Knoevenagel condensation processes, with the presence of a fluorine atom enhancing antimicrobial activity against both bacteria and fungi. The most active compounds exhibited minimum inhibitory concentrations (MICs) of 12.5 μg/mL against bacteria and 25 μg/mL against fungi, indicating potential therapeutic applications in treating microbial infections (Desai, Rajpara, & Joshi, 2013).
Photodegradation Studies
The photodegradation behavior of thiazole-containing compounds has been explored, with findings suggesting that these compounds may degrade under light exposure to form specific degradation products. Such studies are crucial for understanding the stability and shelf-life of pharmaceuticals containing thiazole rings, potentially impacting their development and storage conditions (Wu, Hong, & Vogt, 2007).
Neuropharmacological Applications
In the context of binge eating disorders, the effects of certain thiazol-4-yl derivatives have been evaluated, revealing their potential as pharmacological treatments. Specifically, compounds acting as orexin receptor antagonists have shown efficacy in reducing compulsive food intake in animal models, suggesting a novel approach for treating eating disorders with a compulsive component (Piccoli et al., 2012).
Antidiabetic and Antihyperlipidemic Effects
The design and synthesis of novel thiazolidinedione derivatives have been investigated for their anti-diabetic and anti-hyperlipidemic activities. Some compounds in this series showed significant effects in lowering blood glucose and triglyceride levels, comparable to the standard drug pioglitazone. These findings underscore the potential of thiazol-2-yl derivatives in managing diabetes and associated lipid disorders (Shrivastava et al., 2016).
Tumor Proliferation Imaging
The use of fluorine-labeled compounds for imaging cellular proliferation in tumors via PET has been explored, providing insights into the proliferative status of solid tumors. This approach offers a non-invasive method for assessing tumor growth and response to treatment, with significant implications for cancer diagnosis and therapy monitoring (Dehdashti et al., 2013).
Properties
IUPAC Name |
N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3S/c1-11-17(12-4-6-14(20)7-5-12)21-19(26-11)22-18(23)13-8-15(24-2)10-16(9-13)25-3/h4-10H,1-3H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDLERFZRFFGHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC(=CC(=C2)OC)OC)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitro-N-(tetrahydro-2-furanylmethyl)aniline](/img/structure/B4058997.png)
![ethyl 4-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoate](/img/structure/B4059003.png)
![N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-[(5-ISOPROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]BUTANAMIDE](/img/structure/B4059014.png)
![2-(4-{[4-(4-ethoxyphenyl)-1-phthalazinyl]amino}phenoxy)acetamide](/img/structure/B4059016.png)
![N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-methoxy-2-phenylacetamide](/img/structure/B4059017.png)
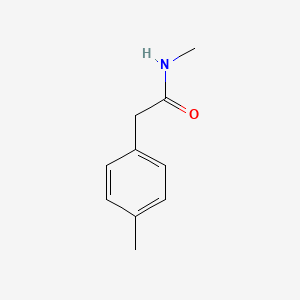
![methyl 3-(2-furylmethyl)-4-oxo-2-{[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}-3,4-dihydro-7-quinazolinecarboxylate](/img/structure/B4059030.png)
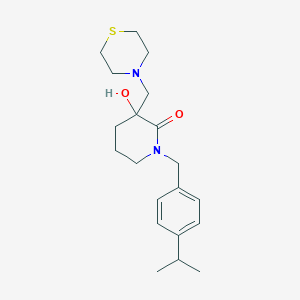
![N-(3-methoxyphenyl)-3-(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-4-piperidinyl)propanamide](/img/structure/B4059041.png)
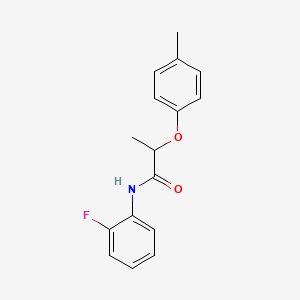
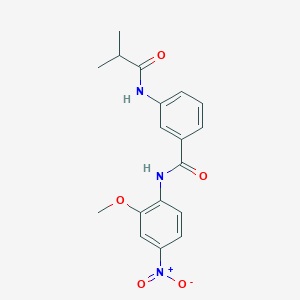
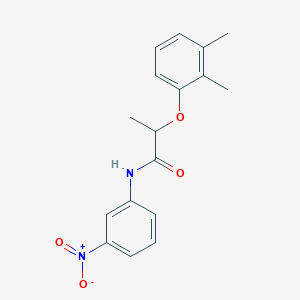
![1-[2-(3,5-dimethylphenoxy)propanoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4059084.png)
![[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B4059092.png)
